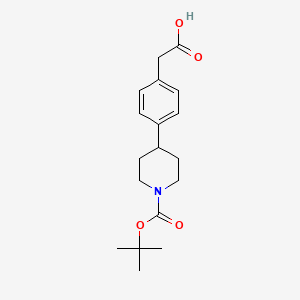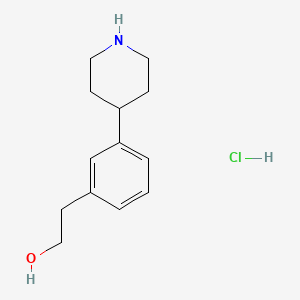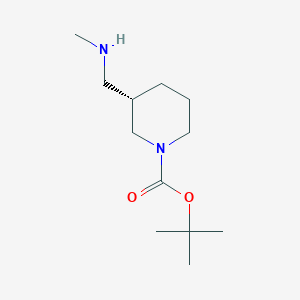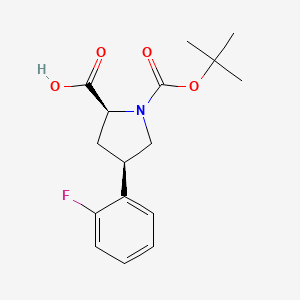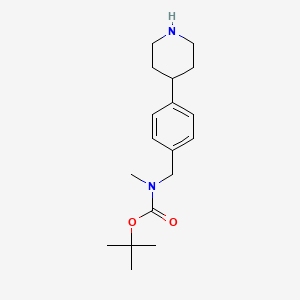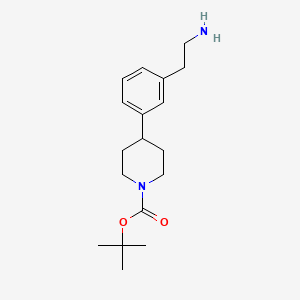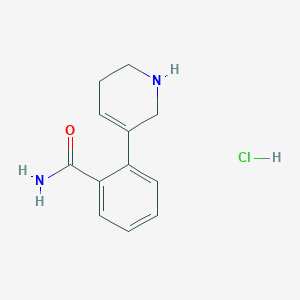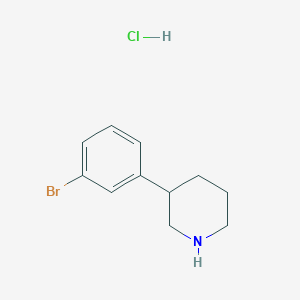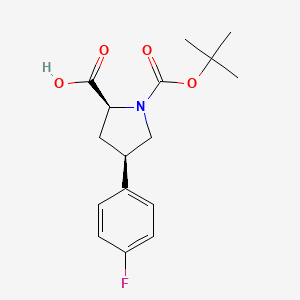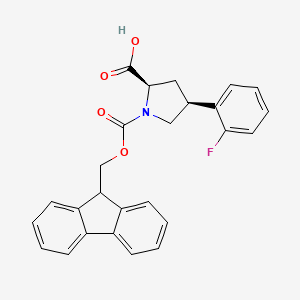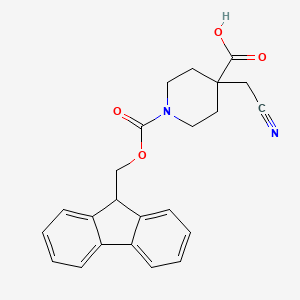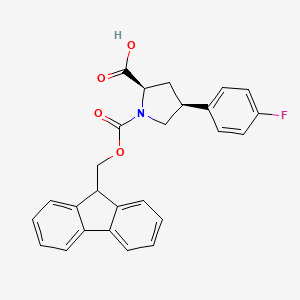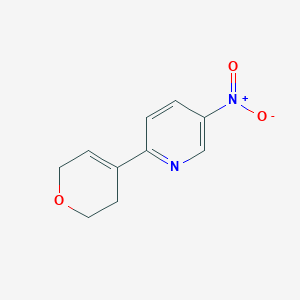
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a dihydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid with 5-nitropyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
化学反应分析
Types of Reactions
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents like toluene or ethanol.
Major Products Formed
Reduction: 2-(3,6-dihydro-2H-pyran-4-yl)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: More complex organic molecules with extended conjugation or additional functional groups.
科学研究应用
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The dihydropyran moiety can provide additional binding interactions through hydrogen bonding or hydrophobic interactions .
相似化合物的比较
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Similar structure but lacks the nitro group.
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group instead of a nitro group.
Uniqueness
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine is unique due to the presence of both a nitro group and a dihydropyran moiety
属性
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)9-1-2-10(11-7-9)8-3-5-15-6-4-8/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVBZJYTDSJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
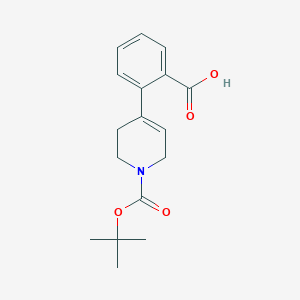
![2-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B8257241.png)
